molecular formula C24H27FN2O5S B12117203 (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone

(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone

Cat. No.: B12117203
M. Wt: 474.5 g/mol
InChI Key: KCBMCIGAQLXSKV-HKWRFOASSA-N
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Description

(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydroisoquinoline moiety, a fluorophenyl group, and a piperidinyl ethanone framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, 2-fluorobenzenesulfonyl chloride, and 4-piperidone. The synthetic route may involve:

    Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline reacts with an aldehyde or ketone.

    Introduction of the fluorophenyl group: This step typically involves the reaction of the dihydroisoquinoline intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions.

    Formation of the piperidinyl ethanone framework: This can be achieved through a condensation reaction between the intermediate and 4-piperidone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-chlorophenyl)sulfonyl]piperidin-4-yl}ethanone
  • (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-bromophenyl)sulfonyl]piperidin-4-yl}ethanone

Uniqueness

The presence of the fluorophenyl group in (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different halogen substitutions.

Properties

Molecular Formula

C24H27FN2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]ethanone

InChI

InChI=1S/C24H27FN2O5S/c1-31-22-13-17-7-10-26-20(18(17)14-23(22)32-2)15-21(28)16-8-11-27(12-9-16)33(29,30)24-6-4-3-5-19(24)25/h3-6,13-16,26H,7-12H2,1-2H3/b20-15-

InChI Key

KCBMCIGAQLXSKV-HKWRFOASSA-N

Isomeric SMILES

COC1=C(C=C\2C(=C1)CCN/C2=C\C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=CC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)OC

Origin of Product

United States

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